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molecular formula C9H11N B050084 1,2,3,4-Tetrahydroisoquinoline CAS No. 91-21-4

1,2,3,4-Tetrahydroisoquinoline

Cat. No. B050084
M. Wt: 133.19 g/mol
InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
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Patent
US05162335

Procedure details

A solution of 467 mg (3.5 mmol) of AlCl3 in 10 ml of THF is added dropwise at room temperature to a suspension of 400 mg (10.5 mmol) of LiAlH4 in 20 ml of tetrahydrofuran (THF), as a result of which AlH3 is formed. After 15 minutes the solution is cooled to -30° C. and a solution of 2.5 g (6.74 mmol) of the dihydroisoquinoline according to b. in 100 ml of THF is added dropwise in 15 minutes. The reaction mixture is then slowly heated to room temperature. After 1.5 hours an NaOH solution in H2O is added until everything has dissolved. The organic phase is separated, and the aqueous phase is washed once with ethyl acetate/ether and four times with ether. The combined organic phases are washed with saline solution and dried with Na2SO4. After evaporation the tetrahydroisoquinoline (melting-point 160° C.) is obtained as a light-yellow powder (2.45 g, i.e. (2.45 g, i.e. 97%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][NH:2]1.[OH-].[Na+]>O1CCCC1.O>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1NC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then slowly heated to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
the aqueous phase is washed once with ethyl acetate/ether and four times with ether
WASH
Type
WASH
Details
The combined organic phases are washed with saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation the tetrahydroisoquinoline (melting-point 160° C.)
CUSTOM
Type
CUSTOM
Details
is obtained as a light-yellow powder (2.45 g, i.e. (2.45 g, i.e. 97%)

Outcomes

Product
Name
Type
Smiles
C1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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